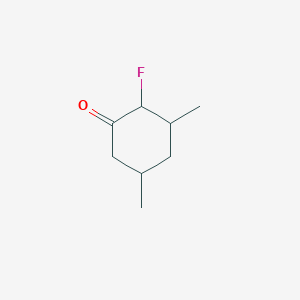

2-Fluoro-3,5-dimethylcyclohexan-1-one

Description

Overview of Organofluorine Chemistry in Academic Research

Organofluorine chemistry focuses on the synthesis and properties of organic compounds containing the carbon-fluorine bond. wikipedia.org The introduction of fluorine, the most electronegative element, can induce profound changes in a molecule, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. alfa-chemistry.comtaylorandfrancis.com These modifications are highly sought after, particularly in the development of pharmaceuticals and agrochemicals. wikipedia.org It is estimated that approximately 20% of all pharmaceutical drugs contain at least one fluorine atom. taylorandfrancis.com Academic research in this area is focused on developing novel and efficient methods for introducing fluorine into complex organic scaffolds, a task that often requires specialized reagents and techniques. sapub.org

Importance of Fluorinated Cyclohexanone (B45756) Scaffolds in Synthetic Studies

Within the broader field of organofluorine chemistry, fluorinated cyclohexanone scaffolds are of particular interest. The cyclohexane (B81311) ring is a common motif in natural products and synthetic compounds. The introduction of a fluorine atom to this carbocyclic ketone structure can significantly impact its conformational preferences and reactivity. These fluorinated building blocks are valuable intermediates in the synthesis of more complex molecules. nih.gov Researchers are exploring various synthetic strategies, such as electrophilic fluorination using reagents like Selectfluor®, to create these structures with high selectivity. sapub.orgscispace.com The development of asymmetric fluorination reactions is also a key area of research, aiming to produce specific stereoisomers of fluorinated cyclohexanones for applications in stereoselective synthesis. researchgate.netacs.org

Research Context of 2-Fluoro-3,5-dimethylcyclohexan-1-one within Cyclic Ketone Chemistry

This compound is a specific example of a fluorinated cyclic ketone. While detailed research findings on this particular compound are not extensively documented in publicly available literature, its structure places it at the intersection of several important areas of chemical research. The presence of the fluorine atom alpha to the carbonyl group, along with two methyl groups on the cyclohexane ring, suggests a molecule with multiple stereocenters. The study of such molecules is crucial for understanding the influence of fluorine substitution on the stereochemistry and reactivity of substituted cyclohexanones. Its potential as a synthetic intermediate for creating more complex fluorinated molecules remains an area for further exploration.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₃FO |

| Molecular Weight | 144.19 g/mol |

| CAS Number | 824-30-6 |

Structure

3D Structure

Properties

Molecular Formula |

C8H13FO |

|---|---|

Molecular Weight |

144.19 g/mol |

IUPAC Name |

2-fluoro-3,5-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C8H13FO/c1-5-3-6(2)8(9)7(10)4-5/h5-6,8H,3-4H2,1-2H3 |

InChI Key |

RKAWHMKGNSFUFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(C(=O)C1)F)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 3,5 Dimethylcyclohexan 1 One and Analogs

Electrophilic Fluorination Strategies

Electrophilic fluorination stands as a cornerstone for the synthesis of α-fluoroketones. This approach utilizes reagents that deliver an electrophilic fluorine equivalent ("F+") to a nucleophilic carbon center, typically an enol or enolate derived from the ketone starting material, 3,5-dimethylcyclohexan-1-one. wikipedia.org

Among the arsenal (B13267) of electrophilic fluorinating agents, those with a nitrogen-fluorine (N-F) bond are the most widely used due to their relative stability, safety, and efficacy. wikipedia.org Selectfluor®, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a prominent example of such a reagent. numberanalytics.comwikipedia.org It is a stable, crystalline solid that serves as a powerful electrophilic fluorine source for a wide array of substrates, including ketones. numberanalytics.comsigmaaldrich.com

The direct fluorination of a ketone like 3,5-dimethylcyclohexan-1-one with Selectfluor typically proceeds by first forming the corresponding enol or enolate. This can be achieved under acidic or basic conditions, or by using a silyl (B83357) enol ether derivative. The electron-rich double bond of the enol then attacks the electrophilic fluorine atom of the Selectfluor reagent to forge the new carbon-fluorine bond at the α-position. core.ac.uk The reaction is versatile and can be conducted under mild conditions, often in solvents like acetonitrile. numberanalytics.com The regioselectivity of the fluorination on an unsymmetrical ketone like 3,5-dimethylcyclohexan-1-one is a key consideration. Generally, fluorination occurs at the more substituted α-carbon, but this can be influenced by steric and electronic factors.

Below is a table summarizing the electrophilic fluorination of various cyclic ketone analogs using Selectfluor and other N-F reagents, illustrating typical reaction outcomes.

| Starting Ketone | Fluorinating Reagent | Product | Yield (%) | Reference |

| Cyclohexanone (B45756) | Selectfluor® | 2-Fluorocyclohexanone (B1314666) | Varies | princeton.edu |

| 4-Phenylcyclohexanone | NFSI | 2-Fluoro-4-phenylcyclohexanone | 85 | princeton.edu |

| 1,3-Dicarbonyl Compounds | Selectfluor® | 2-Fluoro-1,3-dicarbonyls | High | researchgate.netorganic-chemistry.org |

| Steroidal Enol Esters | Selectfluor® | α-Fluorinated Steroidal Ketones | Good | core.ac.uk |

This table is interactive. Click on the headers to sort the data.

The precise mechanism of electrophilic fluorination with N-F reagents like Selectfluor has been a subject of considerable study and debate. wikipedia.org Two primary pathways are generally considered: a polar, two-electron Sₙ2-type process or a single-electron transfer (SET) mechanism. wikipedia.orgcore.ac.uk

In the context of fluorinating ketone enolates or enol ethers, substantial evidence points towards a polar two-electron mechanism. core.ac.uk In this pathway, the π-bond of the enol acts as the nucleophile, directly attacking the electrophilic fluorine atom of the reagent. This forms an oxygen-stabilized carbocation intermediate, which then loses a proton (or silyl group) to yield the final α-fluoroketone. Studies using radical probes, such as cyclopropyl-substituted substrates, have often shown no evidence of radical-induced ring-opening, lending support to the polar mechanism over a SET pathway in these specific reactions. core.ac.ukacs.org

The alternative SET mechanism posits that an initial single-electron transfer from the nucleophile (enol/enolate) to the fluorinating reagent occurs, generating a radical cation and the fluorinating reagent's radical anion. These intermediates would then collapse to form the product. While the SET pathway has been implicated in the fluorination of other types of substrates, for ketones and their derivatives, the polar two-electron process is more commonly accepted. wikipedia.orgcore.ac.uk

Organocatalytic and Asymmetric Fluorination Approaches

Creating 2-Fluoro-3,5-dimethylcyclohexan-1-one with specific stereochemistry requires asymmetric synthesis methods. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity and diastereoselectivity in the α-fluorination of ketones. nih.govresearchgate.net

The enantioselective α-fluorination of cyclic ketones can be achieved using chiral organocatalysts, typically small organic molecules like chiral amines. nih.gov This strategy often relies on the in situ formation of a chiral enamine intermediate from the starting ketone (3,5-dimethylcyclohexan-1-one) and the amine catalyst. princeton.edu

This chiral enamine then acts as a nucleophile, attacking an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The chiral environment created by the catalyst directs the approach of the fluorinating agent to one face of the enamine, leading to the preferential formation of one enantiomer of the α-fluoroketone product. princeton.eduresearchgate.net Primary amines derived from cinchona alkaloids have proven to be particularly effective catalysts for this transformation, affording high yields and excellent enantioselectivities (ee) for a variety of cyclic ketone substrates. princeton.edunih.gov

The table below presents data on the organocatalytic enantioselective fluorination of various cyclic ketones.

| Substrate | Catalyst Type | Fluorinating Reagent | Yield (%) | ee (%) | Reference |

| Cyclohexanone | Cinchona Alkaloid Amine | NFSI | 81 | 98 | princeton.edu |

| 4,4-Dimethylcyclohexanone | Cinchona Alkaloid Amine | NFSI | 81 | 98 | princeton.edu |

| Tetrahydropyran-4-one | Cinchona Alkaloid Amine | NFSI | 85 | 95 | princeton.edu |

| 4-Phenylcyclohexanone | Cinchona Alkaloid Amine | NFSI | 85 | 97 | princeton.edu |

This table is interactive. Click on the headers to sort the data.

For a molecule like this compound, which has multiple stereocenters, controlling the diastereoselectivity of the fluorination is crucial. The pre-existing methyl groups at the 3- and 5-positions will influence the stereochemical outcome of the α-fluorination.

In organocatalytic systems, the catalyst can control not only the enantioselectivity but also the diastereoselectivity. The transition state of the fluorination of the chiral enamine intermediate is influenced by the steric and electronic properties of both the substrate and the catalyst. For 3,5-dimethylcyclohexan-1-one, the catalyst must direct the fluorinating agent to a specific face of the enamine and do so in a way that favors one diastereomer over the other. Cinchona alkaloid-based catalysts have demonstrated the ability to provide high diastereo-, regio-, and chemoselective control in the fluorination of complex carbonyl systems. princeton.edunih.gov For instance, one-pot fluorination and Robinson annulation sequences have been developed to produce fluorinated cyclohexenones with excellent diastereoselectivity (up to 20:1 dr) and enantioselectivity. nih.gov

Enzymatic Synthesis Pathways to Fluorinated Compounds

Biocatalysis offers an alternative, environmentally benign approach to the synthesis of fluorinated organic molecules. researchgate.net While the direct enzymatic synthesis of this compound has not been specifically reported, general enzymatic strategies for fluorination and for modifying cyclic ketones are well-documented.

Nature has evolved a limited number of enzymes capable of forming a carbon-fluorine bond. The most notable is the fluorinase enzyme, which catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride (B91410) ion to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). researchgate.net While this enzyme's natural substrate scope is narrow, protein engineering efforts aim to broaden its applicability.

Another approach involves using enzymes that can process already fluorinated building blocks. For example, polyketide synthases (PKSs) have been engineered to accept fluorinated acyl-CoA extender units, allowing for the regioselective incorporation of fluorine into complex natural product-like scaffolds. researchgate.net Additionally, some transaminases have been shown to exhibit an unexpected hydrodefluorination activity on α-fluoroketones, converting them back to the parent ketone. whiterose.ac.uk Conversely, other enzymes like glycosidases and serine proteases can be inhibited by specifically designed fluorinated analogs, highlighting the powerful interactions between fluorinated compounds and enzyme active sites. nih.gov These enzymatic systems represent a promising frontier for developing novel synthetic routes to complex fluorinated molecules.

Other Chemical Transformations for Fluorine Incorporation

Beyond direct fluorination methods, several other strategies exist for introducing fluorine into cyclic ketones. These can be broadly categorized into routes that form the C-F bond via nucleophilic substitution and those that construct the carbon skeleton using a molecule already containing fluorine.

One potential, though less documented, nucleophilic route to α-fluoroketones involves the formation and subsequent substitution of geminal diol derivatives, such as gem-bistrifluoroacetates. This strategy begins with the parent ketone, in this case, 3,5-dimethylcyclohexan-1-one.

The initial step of this theoretical pathway is the reaction of the ketone with an acylating agent like trifluoroacetic anhydride (B1165640). This reaction converts the carbonyl group into a gem-diacyloxy compound. For instance, cyclohexanone is known to react with trifluoroacetic anhydride to form the corresponding gem-bistrifluoroacetate. This intermediate, bearing two trifluoroacetate (B77799) groups on the same carbon, is significantly more stable than the corresponding ketone hydrate (B1144303) (gem-diol) due to the electron-withdrawing nature of the trifluoromethyl groups. wikipedia.org

Following the formation of the gem-bistrifluoroacetate of 3,5-dimethylcyclohexanone, the subsequent proposed step would be a selective nucleophilic substitution of a single trifluoroacetate group with a fluoride ion. This would require a carefully controlled reaction using a suitable nucleophilic fluorine source (e.g., potassium fluoride, cesium fluoride, or amine/HF reagents). The trifluoroacetate group is a good leaving group, making this substitution plausible.

However, a significant challenge in this approach is achieving selective monofluorination. The intermediate formed after the first substitution would be an α-fluoro-α-trifluoroacetoxy species. This intermediate could potentially undergo a second substitution to yield a gem-difluoride, or it could eliminate trifluoroacetic acid to form a fluoroalkene. Controlling the reaction to favor the formation of the desired this compound as the major product would be critical and likely depend heavily on the choice of fluorine source, solvent, and reaction temperature. Detailed research findings specifically demonstrating the selective monofluorination of gem-bistrifluoroacetates to yield α-monofluoroketones are not extensively reported in the literature, highlighting this as an area for potential investigation.

An alternative and often more versatile approach to synthesizing fluorinated compounds is the use of fluorine-containing building blocks. nih.gov This methodology involves incorporating a smaller, readily available molecule that already contains the C-F bond into a larger structure through carbon-carbon bond-forming reactions. This strategy can offer better control over the position and stereochemistry of the fluorine atom.

A powerful example of this approach is the use of fluorinated synthons in cycloaddition reactions, such as the Diels-Alder reaction, to construct six-membered rings. researchgate.netmdpi.com For the synthesis of a 2-fluorocyclohexanone derivative, one could envision a reaction between a suitable diene and a fluorinated dienophile.

For example, a 2-fluoro-α,β-unsaturated ketone or a related vinyl fluoride derivative can act as the dienophile. When this building block reacts with a 1,3-diene, it forms a fluorinated cyclohexene (B86901) ring system. Subsequent chemical modifications, such as reduction of the double bond and oxidation if necessary, can then yield the target saturated fluorinated ketone.

The key advantages of this methodology include:

Regiocontrol: The position of the fluorine atom is predetermined by its location in the starting building block.

Stereocontrol: The stereochemistry of the Diels-Alder reaction can often be predicted and controlled, leading to specific diastereomers of the fluorinated product.

Accessibility: A wide variety of fluorinated building blocks are commercially available or can be synthesized via established methods. nih.govbeilstein-journals.org

A representative Diels-Alder reaction demonstrating this principle is shown below. While not producing the exact target compound, it illustrates the general and powerful nature of this strategy for accessing fluorinated cyclohexene derivatives, which are precursors to compounds like this compound.

| Diene | Fluorinated Dienophile | Product (Cyclohexene Derivative) | Typical Conditions | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | 2-Fluoroacrylonitrile | 4-Fluoro-3-cyclohexene-1-carbonitrile | Thermal or Lewis acid catalysis | researchgate.net |

| Cyclopentadiene | (E)-3-Fluoro-2-propenal | 5-Fluoro-5-formylbicyclo[2.2.1]hept-2-ene | Lewis acid catalysis (e.g., BF₃·OEt₂) | mdpi.com |

| Isoprene | 2-Fluoro-p-benzoquinone | 2-Fluoro-6-methyl-1,4,4a,8a-tetrahydronaphthalene-1,4-dione | Thermal, in benzene | researchgate.net |

This building block approach avoids the challenges of directly fluorinating a pre-formed cyclohexanone ring, such as lack of selectivity and harsh reaction conditions, by constructing the desired fluorinated scaffold from simpler, fluorinated precursors.

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 3,5 Dimethylcyclohexan 1 One Systems

Influence of Fluorine on Ketone Reactivity

The presence of a fluorine atom at the α-position of a ketone, such as in 2-Fluoro-3,5-dimethylcyclohexan-1-one, dramatically reshapes the molecule's reactivity profile compared to its non-fluorinated counterparts. This influence is a complex interplay of steric and electronic effects originating from the carbon-fluorine bond, which in turn affects the enolization process and the delicate balance of tautomeric equilibria.

The carbon-fluorine (C-F) bond is characterized by its high bond strength and the extreme electronegativity of the fluorine atom. This creates a strong dipole moment and induces a significant positive polarization on the adjacent carbonyl carbon. This inductive electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govbrainkart.com Consequently, fluorinated ketones are generally more reactive towards nucleophiles than their non-fluorinated analogues. nih.gov

However, the effect of fluorine on reactivity is not solely dictated by electronics. Steric factors and conformational preferences also play a crucial role. brainkart.combeilstein-journals.org The fluorine atom, despite its relatively small van der Waals radius, can influence the trajectory of an incoming nucleophile. More significantly, stereoelectronic effects related to the orientation of the C-F bond relative to the carbonyl group can impact reactivity. beilstein-journals.org For optimal reactivity, the C-F bond is thought to prefer an orientation that allows for favorable orbital overlap with the carbonyl π-system, though this can be influenced by other substituents on the ring. beilstein-journals.org In some cases, conformational preferences that disfavor this optimal overlap can lead to a decrease in reactivity compared to other α-halogenated ketones. nih.govbeilstein-journals.org

Table 1: Comparison of Carbonyl Carbon Charge in Fluorinated vs. Non-fluorinated Ketones

| Compound | Degree of α-Fluorination | Relative Charge on Carbonyl Carbon | Predicted Reactivity towards Nucleophiles |

|---|---|---|---|

| Cyclohexanone (B45756) | 0 | Baseline | Normal |

| 2-Fluorocyclohexanone (B1314666) | 1 | More Positive | Increased |

| 2,2-Difluorocyclohexanone | 2 | Significantly More Positive | Greatly Increased |

This table provides an illustrative comparison based on general principles of electron density distribution in fluorinated ketones.

The α-fluorine atom also exerts a profound influence on the keto-enol tautomerism of the cyclohexanone system. Generally, the introduction of electron-withdrawing groups at the α-position can affect the stability of the corresponding enol or enolate. nih.govlibretexts.org In the case of this compound, the inductive effect of fluorine is expected to increase the acidity of the remaining α-proton at the C2 position, potentially facilitating enolization under basic conditions.

Mechanisms of Nucleophilic Attack on the Carbonyl Group

Nucleophilic attack on the carbonyl carbon of this compound is a fundamental reaction pathway. The increased electrophilicity of the carbonyl carbon, induced by the α-fluorine, generally accelerates this process. nih.gov The mechanism typically follows a standard nucleophilic addition pathway, where the nucleophile approaches the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

The stereochemical outcome of such an attack is influenced by the existing stereocenters at C3 and C5, as well as the conformational preferences of the cyclohexanone ring. The approach of the nucleophile will be dictated by steric hindrance, with a preference for attack from the less hindered face of the carbonyl group.

Reactions Involving the α-Fluorine Substituent

The α-fluorine atom in this compound is generally a poor leaving group in traditional S(_N)2 reactions. However, under certain conditions, it can be displaced. For instance, in the presence of strong nucleophiles and under forcing conditions, substitution of the fluorine may occur.

More commonly, reactions involving the α-fluorine proceed through mechanisms that are facilitated by the adjacent carbonyl group. For example, Favorskii-type rearrangements can be initiated by the formation of an enolate, followed by intramolecular displacement of the fluorine. The feasibility of such reactions would be highly dependent on the reaction conditions and the specific stereochemistry of the starting material.

Rearrangement Reactions and Pathways

The presence of the α-fluorine substituent opens up possibilities for various rearrangement reactions. As mentioned, a Favorskii-type rearrangement is a plausible pathway, which would lead to a ring-contracted cyclopentanecarboxylic acid derivative. This reaction would be initiated by deprotonation at the C6 position to form an enolate, which then undergoes intramolecular nucleophilic attack on the carbon bearing the fluorine, leading to a cyclopropanone (B1606653) intermediate that subsequently opens upon attack by a nucleophile.

Other potential rearrangements could be initiated by the formation of a carbocation intermediate, for example, under strongly acidic conditions. The migration of adjacent alkyl groups could then lead to a variety of rearranged products. The specific pathways and products would be highly dependent on the reaction conditions and the stability of the various potential intermediates.

Conformational Analysis and Stereochemistry of 2 Fluoro 3,5 Dimethylcyclohexan 1 One

Theoretical and Computational Conformational Studies

Theoretical and computational methods are powerful tools for elucidating the conformational preferences of complex molecules like 2-Fluoro-3,5-dimethylcyclohexan-1-one. These studies provide insights into the relative stabilities of different chair conformations, the preferred orientation of the fluorine substituent, and the roles of various intramolecular interactions.

Like other substituted cyclohexanes, this compound is expected to exist predominantly in a chair conformation to minimize angle and torsional strain. The presence of a carbonyl group flattens the ring slightly at the C1 position. The chair conformation can undergo a ring flip, leading to an equilibrium between two chair forms. The relative stability of these two conformers is determined by the energetic penalties associated with the axial and equatorial positions of the substituents.

The barrier to ring inversion in cyclohexanone (B45756) is lower than that of cyclohexane (B81311). The introduction of substituents further modulates this barrier. For this compound, the inversion barrier will be influenced by the energetic changes as the fluorine and methyl groups move between axial and equatorial positions. The transition state for this inversion is likely a twisted-boat or half-chair conformation. The precise energy barrier would depend on the specific stereoisomer.

In 2-fluorocyclohexanone (B1314666), the fluorine atom shows a preference for the equatorial position in solution. This preference is largely attributed to the unfavorable dipole-dipole interaction between the C=O and C-F bonds when the fluorine is in the axial position. While hyperconjugative interactions (σC-H -> σ*C-F) can stabilize an axial fluorine, in the case of 2-fluorocyclohexanone, the interaction of the fluorine substituent with the carbonyl group appears to be the dominant factor.

For this compound, this inherent preference for an equatorial fluorine is expected to persist. However, the presence of the methyl groups at the 3- and 5-positions will introduce additional steric interactions that could influence this equilibrium. Specifically, 1,3-diaxial interactions between an axial fluorine and an axial methyl group at the 3-position would be highly destabilizing.

Several intramolecular interactions govern the conformational preferences of this compound:

Steric Interactions: The most significant steric interactions are 1,3-diaxial interactions. These arise from the spatial crowding between axial substituents on the same face of the cyclohexane ring. The energetic cost of placing a substituent in an axial position is quantified by its A-value. For a methyl group, this value is approximately 1.7 kcal/mol. However, in cyclohexanones, the so-called "3-alkylketone effect" can reduce the steric strain of an axial methyl group at the 3- or 5-position because one of the 1,3-diaxial interactions with a hydrogen atom is absent due to the sp²-hybridized carbonyl carbon. This effect would lower the energy penalty for an axial methyl group in this molecule. An axial fluorine atom would also experience 1,3-diaxial interactions with axial hydrogens at the 4- and 6-positions.

Electrostatic Interactions: As mentioned, dipole-dipole interactions between the carbonyl group and the C-F bond are significant. The alignment of these dipoles in the various conformers will play a crucial role in determining their relative stabilities. The equatorial position for the fluorine atom generally minimizes this electrostatic repulsion.

Hydrogen Bonding: Intramolecular hydrogen bonding is not a significant factor in this molecule as there are no hydrogen bond donors.

| Interaction Type | Description | Estimated Energy Cost (kcal/mol) |

| 1,3-Diaxial (Me-H) | Steric repulsion between an axial methyl group and an axial hydrogen. | ~1.7 (reduced by 3-alkylketone effect) |

| 1,3-Diaxial (F-H) | Steric repulsion between an axial fluorine and an axial hydrogen. | ~0.25 |

| Gauche (Me-F) | Steric interaction between adjacent equatorial methyl and fluorine groups. | Variable |

| Dipole-Dipole (C=O, C-F) | Repulsion between the carbonyl and C-F dipoles, more pronounced with axial fluorine. | Conformation-dependent |

The gauche effect describes the tendency of a conformation with adjacent electronegative substituents to be more stable when they are in a gauche relationship rather than anti. This is often attributed to hyperconjugation. In 1,2-difluoroethane, for example, the gauche conformer is more stable than the anti conformer. wikipedia.org

In fluorinated cyclohexanes, a gauche relationship exists between vicinal axial and equatorial substituents, as well as between two vicinal equatorial substituents. For an axial fluorine at C2, it is gauche to the equatorial substituent at C3. For an equatorial fluorine at C2, it is gauche to both axial and equatorial substituents at C3.

However, in 2-fluorocyclohexanone analogs, studies have shown that any stabilization from the gauche effect is often overcome by the more dominant interaction between the fluorine and the carbonyl group. Therefore, while hyperconjugative interactions associated with the gauche effect are present, they are not considered the primary determinant of conformational preference in this system.

Experimental Determination of Conformational Landscapes

NMR Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for conformational analysis. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the vicinal coupling constants (³JHH) between adjacent protons can also distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships, with ³J_ax-ax_ generally being the largest. ¹⁹F NMR would also be invaluable, as the chemical shift of the fluorine atom is sensitive to its axial or equatorial environment. Low-temperature NMR studies can "freeze out" the chair interconversion, allowing for the direct observation of individual conformers and the determination of their relative populations.

Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum can provide clues about the conformation of α-haloketones. The position of this band can shift depending on the orientation of the halogen relative to the carbonyl group.

X-ray Crystallography: If the compound can be crystallized, X-ray diffraction provides the most definitive information about its solid-state conformation.

Stereochemical Configuration and Isomerism of Dimethyl Substituents

The presence of methyl groups at the 3- and 5-positions introduces the possibility of cis-trans isomerism. The relationship between these two methyl groups significantly impacts the conformational analysis.

cis-3,5-dimethylcyclohexan-1-one: In the cis isomer, the two methyl groups are on the same face of the ring. This can lead to a diequatorial or a diaxial arrangement of the methyl groups in the chair conformations. The diequatorial conformer is expected to be significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial interactions in the latter.

trans-3,5-dimethylcyclohexan-1-one: In the trans isomer, the two methyl groups are on opposite faces of the ring. In any chair conformation, one methyl group will be axial and the other equatorial. The two chair-flipped forms will be energetically equivalent in the absence of the fluorine substituent.

The introduction of the fluorine at the 2-position further complicates this picture. For each of the cis and trans isomers, there will be different possible chair conformations depending on whether the fluorine is axial or equatorial. The most stable conformer for each stereoisomer will be the one that minimizes unfavorable steric and electrostatic interactions.

For example, in the cis-dimethyl isomer, the diequatorial arrangement of the methyl groups is strongly preferred. The fluorine at C2 can then be either axial or equatorial. The equatorial position for the fluorine would likely be favored to minimize dipole-dipole repulsion with the carbonyl group. In the trans-dimethyl isomer, one methyl group must be axial. The system will likely adopt a conformation where the larger group (methyl) occupies an equatorial position where possible, but the interplay with the fluorine's preference for an equatorial position and the 3-alkylketone effect will determine the final equilibrium.

| Isomer | Methyl Group Relationship | Preferred Methyl Conformation |

| cis | Same face of the ring | Diequatorial |

| trans | Opposite faces of the ring | Axial/Equatorial |

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound," with a specific focus on its conformational analysis, stereochemistry, and the diastereoselectivity and enantioselectivity in its synthesis.

Therefore, it is not possible to generate an article on the "," specifically addressing "Diastereoselectivity and Enantioselectivity in Synthesis," as there is no published research on this topic.

Advanced Spectroscopic Characterization of 2 Fluoro 3,5 Dimethylcyclohexan 1 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule such as 2-Fluoro-3,5-dimethylcyclohexan-1-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, NOESY) NMR techniques would be employed for a complete structural assignment.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and the resulting diastereotopic protons. The chemical shifts of the protons would be influenced by the electronegativity of the adjacent fluorine and oxygen atoms, as well as by the anisotropic effects of the carbonyl group.

The proton at C2, being directly attached to the fluorine-bearing carbon, would experience significant deshielding. Its signal would likely appear as a doublet of doublets or a more complex multiplet due to coupling with the fluorine atom and the neighboring protons at C3 and the other proton on C2. The protons on the methyl groups at C3 and C5 would appear as doublets, coupling to the adjacent methine protons. The remaining cyclohexyl protons would resonate in the typical aliphatic region, with their chemical shifts and multiplicities determined by their specific spatial relationships and coupling interactions.

To illustrate, let's consider the ¹H NMR data for the related compound 3,5-dimethylcyclohexanone . While lacking the fluorine substituent, its spectrum provides a foundational understanding of the proton environments in a dimethylated cyclohexanone (B45756) ring.

Table 1: Representative ¹H NMR Data for 3,5-dimethylcyclohexanone

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| CH₃ (C3, C5) | ~0.9 - 1.1 | d |

| CH (C3, C5) | ~1.5 - 1.8 | m |

| CH₂ (C2, C6) | ~2.0 - 2.4 | m |

Note: This is a generalized representation. Actual chemical shifts and multiplicities can vary based on the solvent and the specific stereoisomer.

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, the carbonyl carbon (C1) would be the most deshielded, appearing at the downfield end of the spectrum (typically >200 ppm). The carbon atom bonded to the fluorine (C2) would also exhibit a significant downfield shift due to the electronegativity of the fluorine atom, and its signal would be split into a doublet due to one-bond C-F coupling. The carbons bearing the methyl groups (C3 and C5) and the methyl carbons themselves would resonate at characteristic aliphatic chemical shifts.

The ¹³C NMR data for 3,5-dimethylcyclohexanone and 2-fluorocyclohexanone (B1314666) can provide insights into the expected chemical shifts for the carbon framework of the target molecule. chemicalbook.com

Table 2: Representative ¹³C NMR Data for Structurally Related Compounds

| Carbon | 3,5-dimethylcyclohexanone (ppm) | 2-fluorocyclohexanone (ppm) |

|---|---|---|

| C1 (C=O) | ~212 | ~208 (d) |

| C2 | ~52 | ~92 (d) |

| C3 | ~35 | ~36 (d) |

| C4 | ~45 | ~23 |

| C5 | ~35 | ~27 |

| C6 | ~52 | ~41 (d) |

Note: Data is approximate and serves for illustrative purposes. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR for Fluorine Environments and Coupling

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. huji.ac.il The chemical shift of the fluorine nucleus in this compound would be influenced by its electronic environment. The signal in the ¹⁹F NMR spectrum would be a multiplet due to coupling with the neighboring protons, primarily the proton on the same carbon (geminal coupling, ²JHF) and the protons on the adjacent carbons (vicinal coupling, ³JHF). The magnitude of these coupling constants can provide valuable information about the dihedral angles and thus the conformation of the cyclohexanone ring. thermofisher.com

For instance, in 2-fluorocyclohexanone , the fluorine signal would exhibit couplings to the protons on C2 and C3, providing insights into their spatial arrangement.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the stereochemistry of the molecule. technologynetworks.comwikipedia.org

A COSY spectrum reveals proton-proton coupling networks within the molecule. Cross-peaks in the COSY spectrum of this compound would connect the signals of protons that are coupled to each other. For example, the proton at C2 would show a cross-peak with the proton at C3, and the methine protons at C3 and C5 would show correlations with their respective methyl group protons and the adjacent methylene (B1212753) protons. This allows for the tracing of the connectivity of the proton network throughout the cyclohexanone ring.

NOESY is a powerful technique for determining the stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of whether they are directly bonded. wikipedia.org In the case of this compound, NOESY would be critical for establishing the relative stereochemistry of the fluorine atom and the two methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation)

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful two-dimensional Nuclear Magnetic Resonance (NMR) technique used to identify long-range couplings between heteronuclei, most commonly ¹H and ¹³C, over two to three bonds. This is particularly valuable for mapping the carbon skeleton and positioning quaternary carbons and heteroatoms within a molecule. researchgate.netresearchgate.net

For this compound, HMBC spectroscopy would be instrumental in assembling the molecular framework. Key correlations would be expected between the protons of the two methyl groups and their neighboring carbons on the cyclohexane (B81311) ring. For instance, the protons of the C3-methyl group would show a correlation to the C2, C3, and C4 carbons. Similarly, the C5-methyl protons would correlate with C4, C5, and C6.

Interactive Table: Predicted HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) (over 2-3 bonds) |

| H2 | C1 (Carbonyl), C3, C4, C6 |

| H3 | C1, C2, C4, C5, C3-CH₃ |

| H4 (axial/equatorial) | C2, C3, C5, C6, C3-CH₃, C5-CH₃ |

| H5 | C3, C4, C6, C1, C5-CH₃ |

| H6 (axial/equatorial) | C1 (Carbonyl), C2, C4, C5 |

| 3-CH₃ Protons | C2, C3, C4 |

| 5-CH₃ Protons | C4, C5, C6 |

HSQC (Heteronuclear Single Quantum Coherence)

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a 2D NMR technique that identifies direct one-bond correlations between a proton and the heteronucleus it is attached to, typically ¹³C. This experiment is highly sensitive and allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

In the analysis of this compound, an HSQC spectrum would display cross-peaks connecting the signal of each proton with the signal of its directly bonded carbon atom. For example, the proton signal for H2 would correlate with the carbon signal for C2, the methine proton at C3 would correlate with C3, and so on for all proton-bearing carbons (C2, C3, C4, C5, C6, and the two methyl groups). The carbonyl carbon (C1) would be absent from the HSQC spectrum as it bears no protons, a feature that helps to confirm its identity. This technique provides a direct map of all C-H single bonds within the molecule.

Interactive Table: Predicted HSQC (¹H-¹³C) Correlations for this compound

| Carbon Atom | Attached Proton(s) |

| C2 | H2 |

| C3 | H3 |

| C4 | H4 (2 protons) |

| C5 | H5 |

| C6 | H6 (2 protons) |

| 3-CH₃ | 3-CH₃ (3 protons) |

| 5-CH₃ | 5-CH₃ (3 protons) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of a saturated cyclic ketone. This peak is typically observed in the range of 1705-1725 cm⁻¹. The presence of the fluorine atom introduces an electronegative substituent, which may cause a slight shift to a higher wavenumber (frequency) for the C=O stretch compared to a non-fluorinated cyclohexanone.

Other key absorption bands would include those corresponding to C-H stretching vibrations of the methyl and methylene groups, typically appearing just below 3000 cm⁻¹. The C-F single bond stretch would produce a strong absorption in the fingerprint region, generally between 1000 and 1400 cm⁻¹, although its precise location can be variable.

Interactive Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850-2960 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| ~1720 | C=O Stretch | Ketone |

| ~1450 | C-H Bend (Scissoring) | Methylene (CH₂) |

| ~1375 | C-H Bend (Symmetric) | Methyl (CH₃) |

| ~1000-1400 | C-F Stretch | Fluoroalkane |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation patterns. For this compound (C₈H₁₃FO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 144.1).

The fragmentation of cyclic ketones is often initiated by cleavage of the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu Common fragmentation pathways for this molecule would likely include the loss of small radicals or neutral molecules. For example, the loss of a methyl radical (•CH₃, 15 Da) would result in a fragment ion at m/z 129. Loss of an ethyl group (•C₂H₅, 29 Da) through ring cleavage could also occur. Another significant fragmentation pathway could involve the loss of hydrogen fluoride (B91410) (HF, 20 Da) to give a fragment at m/z 124. The analysis of these characteristic fragments helps to confirm the presence and location of the various substituents on the cyclohexanone ring. dtic.milyoutube.com

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion |

| 144 | [C₈H₁₃FO]⁺ | Molecular Ion (M⁺) |

| 129 | [M - CH₃]⁺ | Loss of a methyl radical |

| 124 | [M - HF]⁺ | Loss of hydrogen fluoride |

| 115 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 99 | [M - CH₃ - HF]⁺ | Loss of methyl and HF |

| 86 | [C₅H₆O]⁺ | Complex ring cleavage |

| 71 | [C₄H₇O]⁺ | α-cleavage product |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netwikipedia.org This technique would provide unambiguous information about the bond lengths, bond angles, and conformational preferences of this compound in the solid state.

For substituted cyclohexanones, the six-membered ring typically adopts a chair conformation to minimize steric and torsional strain. acs.orgresearchgate.net An X-ray crystal structure analysis would reveal the specific stereochemistry of the molecule, including the relative orientations (axial or equatorial) of the fluoro and dimethyl substituents. The substituents will generally adopt positions that minimize steric interactions. For instance, larger groups like methyl groups often prefer equatorial positions. The final conformation will be a balance of steric, electronic, and crystal packing forces. The analysis would also detail how the individual molecules pack together in the crystal lattice, revealing any significant intermolecular interactions, such as dipole-dipole interactions involving the carbonyl group. acs.orgresearchgate.net

Interactive Table: Illustrative Crystallographic Data for a Substituted Cyclohexanone Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.45 |

| b (Å) | 10.82 |

| c (Å) | 9.53 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 740.1 |

| Z (molecules/cell) | 4 |

| Calculated Density (g/cm³) | 1.29 |

Note: This table provides hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment.

Synthetic Utility of 2 Fluoro 3,5 Dimethylcyclohexan 1 One As a Key Intermediate

Derivatization Reactions for Expanding Molecular Complexity

The structure of 2-Fluoro-3,5-dimethylcyclohexan-1-one, featuring a ketone, a fluorine atom at the α-position, and two methyl groups on the cyclohexane (B81311) ring, offers several avenues for derivatization to increase molecular complexity. The carbonyl group is a primary site for a variety of transformations.

Table 1: Potential Derivatization Reactions at the Carbonyl Group

| Reaction Type | Reagents and Conditions | Expected Product Class |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Fluorinated secondary alcohols |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Fluorinated tertiary alcohols |

| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Substituted fluoro-alkenes |

| Reductive Amination | Amines (R-NH₂), reducing agent (e.g., NaBH₃CN) | Fluorinated secondary and tertiary amines |

| Knoevenagel Condensation | Active methylene (B1212753) compounds, base catalyst | α,β-unsaturated carbonyl compounds |

Furthermore, the α-fluoro-α'-protons are susceptible to deprotonation, enabling the formation of enolates. These intermediates can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations, to introduce new substituents onto the cyclohexanone (B45756) ring.

Application as a Building Block in Complex Organic Synthesis

Fluorinated building blocks are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, altered lipophilicity, and modified binding affinities. While specific examples for this compound are not documented, its structural motifs suggest its potential as a key intermediate in the synthesis of complex molecules.

The stereochemistry of the two methyl groups and the fluorine atom provides a scaffold for the diastereoselective synthesis of more elaborate structures. It could potentially serve as a precursor for the synthesis of fluorinated analogs of natural products or pharmaceuticals containing a cyclohexane core.

Strategies for Further Functionalization and Transformation

Beyond the direct derivatization of the ketone, several strategies could be employed for the further functionalization of the this compound ring system.

Enolate Chemistry: As mentioned, the generation of enolates or their synthetic equivalents (e.g., silyl (B83357) enol ethers, enamines) would be a powerful strategy. Subsequent reactions with a wide range of electrophiles could introduce diverse functional groups at the C6 position.

Ring Rearrangement Reactions: Under specific conditions, α-haloketones can undergo ring-contraction reactions, such as the Favorskii rearrangement. This could potentially transform the six-membered ring of this compound into a five-membered ring carboxylic acid derivative, offering a pathway to novel fluorinated cyclopentanes.

Baeyer-Villiger Oxidation: This reaction would convert the cyclohexanone into a seven-membered lactone, a valuable heterocyclic building block. The regioselectivity of this oxidation would be an interesting aspect to investigate, influenced by the electronic effects of the fluorine atom and the steric hindrance of the methyl groups.

Table 2: Potential Functionalization and Transformation Strategies

| Strategy | Key Reagents/Conditions | Potential Outcome |

| Enolate Alkylation | Base (e.g., LDA), Alkyl halide (R-X) | Introduction of an alkyl group at C6 |

| Favorskii Rearrangement | Strong base (e.g., NaOEt) | Formation of a fluorinated cyclopentanecarboxylic acid derivative |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Formation of a fluorinated seven-membered lactone |

Role in the Construction of Chiral Quaternary Carbon Centers

The construction of chiral quaternary carbon centers, particularly those bearing a fluorine atom, is a significant challenge in synthetic organic chemistry. The structure of this compound provides a potential platform for achieving this.

By forming an enolate and reacting it with an electrophile, a new substituent can be introduced at the C2 position, adjacent to the fluorine atom. If the incoming electrophile is a carbon-based group, this would result in the formation of a quaternary carbon center at C2. The stereochemical outcome of such a reaction would be of considerable interest, potentially influenced by the existing stereocenters at C3 and C5, which could direct the approach of the electrophile.

For example, an asymmetric alkylation of the enolate, using a chiral auxiliary or a chiral catalyst, could lead to the enantioselective or diastereoselective formation of a fluorinated quaternary stereocenter. This would be a valuable transformation, as such motifs are increasingly sought after in the design of new bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.